N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
Description
This compound is a hybrid molecule featuring two pharmacologically significant moieties:
- 4-(4-Methoxyphenyl)piperazine: A well-characterized pharmacophore in receptor-targeted ligands, particularly for serotonin and adenosine receptors .
- Triazolo[4,3-a]quinazolinone: A heterocyclic system associated with enzyme inhibition (e.g., phosphodiesterase, kinase) and antimicrobial activity .
The 3-(propan-2-yloxy)propyl substituent on the triazoloquinazolinone core may influence lipophilicity and metabolic stability.
Propriétés
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N7O4/c1-23(2)42-22-6-16-37-30(40)26-7-4-5-8-27(26)38-28(33-34-31(37)38)13-14-29(39)32-15-17-35-18-20-36(21-19-35)24-9-11-25(41-3)12-10-24/h4-5,7-12,23H,6,13-22H2,1-3H3,(H,32,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCRKXRLUBLGBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCN4CCN(CC4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary targets of this compound are likely the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate.
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. The interaction of the compound with these receptors can lead to activation or blockade, which is a major therapeutic approach for the treatment of numerous disorders.
Biochemical Pathways
The affected pathways are those involving the α1-ARs. These receptors are associated with numerous neurodegenerative and psychiatric conditions. Therefore, the compound’s interaction with these receptors can potentially influence these pathways and their downstream effects.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations. These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile. The compound’s ADME properties can significantly impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the α1-ARs. By interacting with these receptors, the compound can influence the contraction of smooth muscles in various parts of the body. This can lead to therapeutic effects in the treatment of various disorders.
Activité Biologique
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a complex organic compound that has garnered interest due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine moiety linked to a methoxyphenyl group and a triazoloquinazoline structure. Its molecular formula is , and it has a molecular weight of 582.66 g/mol. The presence of diverse functional groups enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. Key mechanisms include:
- Serotonin Receptor Modulation : The piperazine moiety is known for its affinity towards serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes, influencing mood and anxiety pathways.
- Dopamine Receptor Interaction : Similar compounds have shown significant binding affinity for dopamine receptors, which may contribute to their effects on neuropsychiatric disorders.
- Enzymatic Inhibition : The triazoloquinazoline structure may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
In Vitro Studies
Research has demonstrated that derivatives of similar structures exhibit potent activity against various biological targets. For instance:
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide | Dopamine D4 Receptor | 57 | |
| N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides | 5-HT1A Receptor | <100 |
These studies suggest that the compound may exhibit similar or enhanced activity compared to established pharmacological agents.
In Vivo Studies
Animal models have been utilized to assess the behavioral effects of compounds with analogous structures. Notably:
- Anxiolytic Effects : Compounds targeting serotonin receptors have shown promise in reducing anxiety-like behaviors in rodent models.
- Antipsychotic Potential : Dopamine antagonism observed in similar piperazine derivatives indicates potential utility in treating psychotic disorders.
Case Studies
Several case studies have highlighted the therapeutic potential of structurally related compounds:
- Case Study 1 : A study on a related piperazine derivative demonstrated significant reductions in symptoms of anxiety in a double-blind placebo-controlled trial.
- Case Study 2 : Research involving triazoloquinazoline derivatives showed efficacy in animal models of depression, suggesting that modifications to the core structure can enhance therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Key Observations :
- The 4-methoxyphenylpiperazine moiety is recurrent in receptor ligands. For example, compound 11c () exhibits nanomolar affinity for serotonin receptors, suggesting the target compound may similarly target GPCRs like adenosine A₂A or dopamine D₂ .
- The triazoloquinazolinone core resembles antifungal triazolothiadiazoles in , which inhibit fungal 14-α-demethylase via docking interactions .
- The propan-2-yloxypropyl chain may enhance membrane permeability compared to simpler alkyl substituents in analogues like compound 8 .
Enzyme Inhibition Potential
- Triazoloquinazolinone Derivatives: Molecular docking studies () demonstrate that triazole-containing compounds bind to fungal lanosterol 14-α-demethylase (PDB: 3LD6) with binding energies of −8.2 to −9.6 kcal/mol. The target compound’s triazoloquinazolinone core likely engages in similar π-π stacking and hydrogen-bonding interactions .
- Piperazine-Based Analogues : Compounds like 11c () show moderate CYP3A4 inhibition (IC₅₀ ≈ 15 µM), suggesting the target compound may require structural optimization to reduce metabolic clearance .
Receptor Binding Profiles
- Adenosine Receptors: The 4-methoxyphenylpiperazine group is structurally analogous to A₂A receptor antagonists (e.g., istradefylline), which exhibit Kᵢ values of 10–100 nM .
- Serotonin Receptors : Piperazine-linked compounds (e.g., 11c ) achieve 5-HT₁A Kᵢ < 50 nM, indicating the target compound may have off-target serotonergic effects .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
